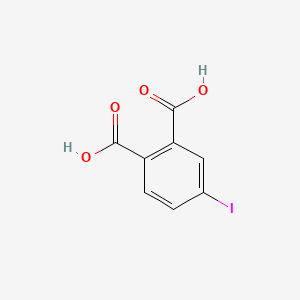

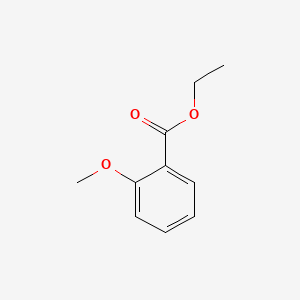

![molecular formula C7H4N2O2S B1583935 7-硝基苯并[d]噻唑 CAS No. 2942-05-4](/img/structure/B1583935.png)

7-硝基苯并[d]噻唑

描述

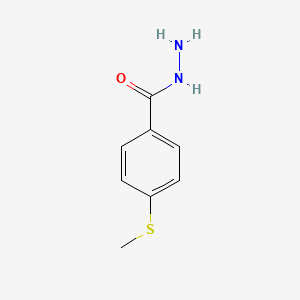

7-Nitrobenzo[d]thiazole is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . 7-Nitrobenzo[d]thiazole contains 17 bonds in total; 13 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 Thiazole .

Synthesis Analysis

Thiazole derivatives, including 7-Nitrobenzo[d]thiazole, have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring in 7-Nitrobenzo[d]thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Drugs containing thiazole groups, like 7-Nitrobenzo[d]thiazole, are known to generate reactive metabolites (RMs) catalyzed by cytochrome P450s (CYPs). These RMs can covalently modify essential cellular macromolecules and lead to toxicity and induce idiosyncratic adverse drug reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

在荧光和比色传感中的应用

7-硝基苯并[d]噻唑衍生物,例如 Ruan, Maisonneuve, & Xie (2011) 使用的化合物,已被用作选择性荧光和比色传感器。具体来说,这些化合物在某些金属离子(如 Hg2+)存在下表现出显着的荧光猝灭,这使得它们在环境监测和分析中很有价值。

在药物合成中的作用

Akbari, Savaliya, & Patel (2014) 等进行的研究探索了使用 7-硝基苯并[d]噻唑衍生物合成新化合物的可能性。这些合成工作通常旨在创造具有潜在抗菌特性的新药物,展示了该化学物质在药物开发中的作用。

抗病毒剂的开发

噻唑烷类化合物(包括 7-硝基苯并[d]噻唑的衍生物)因其抗病毒特性而受到研究。例如,Stachulski 等人(2011 年) 的研究重点是将噻唑烷类化合物作为新型抗病毒剂,特别是针对乙型肝炎病毒。这表明 7-硝基苯并[d]噻唑衍生物在开发病毒感染治疗方法中的潜力。

增强药物修饰中的光学性质

用荧光标记(如 7-硝基苯并[c][1,2,5]-恶二唑-4-基 (NBD),7-硝基苯并[d]噻唑的衍生物)修饰药物会导致显着的光学性质,如光学增益和激光发射。Lahoz 等人(2013 年) 的研究证明了这一现象,表明在生物医学成像和诊断中的应用。

在分析化学中的应用

7-硝基苯并[d]噻唑及其衍生物已在分析化学中找到应用。例如,Elbashir, Suliman, & Aboul‐Enein (2011) 讨论了使用 7-氯-4-硝基苯并恶二唑(NBD-Cl),一种相关化合物,作为使用分光光度法和荧光光谱法测定药物胺的试剂。

抑制神经元一氧化氮合酶

7-硝基吲唑等与 7-硝基苯并[d]噻唑密切相关的化合物已被用来研究神经一氧化氮通路在神经系统中的作用。Matsumura, Kikuchi-Utsumi, & Nakaki (2008) 的研究表明,此类化合物可以防止实验模型中的惊厥,表明它们在神经学研究中的潜力。

未来方向

Thiazole derivatives, including 7-Nitrobenzo[d]thiazole, have shown significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism . They have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities . Therefore, they are a good template for further drug development . Future research could focus on designing new biologically active thiazole derivatives and studying their antibacterial properties using various processes against various bacteria and pathogens .

属性

IUPAC Name |

7-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)6-3-1-2-5-7(6)12-4-8-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXHADJRCXTPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30305398 | |

| Record name | 7-nitrobenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitrobenzo[d]thiazole | |

CAS RN |

2942-05-4 | |

| Record name | 2942-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-nitrobenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。